molecular formula C9H7Cl2NO4 B3053912 Ethyl 2,5-dichloro-3-nitrobenzoate CAS No. 56961-51-4

Ethyl 2,5-dichloro-3-nitrobenzoate

Cat. No.: B3053912
CAS No.: 56961-51-4
M. Wt: 264.06 g/mol
InChI Key: HTXVBGDRUBBSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a nitro group The carboxyl group is esterified with ethanol, forming the ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dichloro-3-nitrobenzoate typically involves a multi-step process starting from readily available precursors. One common method involves the nitration of 2,5-dichlorobenzoic acid to introduce the nitro group at the 3-position. This is followed by esterification with ethanol to form the ethyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichloro-3-nitrobenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Ethyl 2,5-dichloro-3-aminobenzoate.

    Substitution: Ethyl 2,5-diamino-3-nitrobenzoate or ethyl 2,5-dithio-3-nitrobenzoate.

    Hydrolysis: 2,5-dichloro-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2,5-dichloro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural features.

    Analytical Chemistry: The compound can be used as a reference standard in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloro-3-nitrobenzoate and its derivatives depends on the specific biological or chemical context. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and ester group can also influence the compound’s reactivity and interactions with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2,5-dichloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

    Ethyl 3-nitrobenzoate: Lacks the chlorine substituents, resulting in different reactivity and biological properties.

    Ethyl 2,4-dichloro-3-nitrobenzoate: Has a different substitution pattern, which can affect its chemical behavior and applications.

    Mthis compound: The methyl ester variant, which may have different physical properties and reactivity compared to the ethyl ester.

The unique combination of chlorine and nitro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2,5-dichloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXVBGDRUBBSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570660
Record name Ethyl 2,5-dichloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-51-4
Record name Ethyl 2,5-dichloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dichloro-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dichloro-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-dichloro-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dichloro-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-dichloro-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dichloro-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.